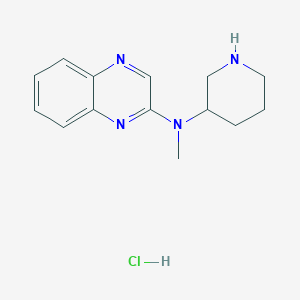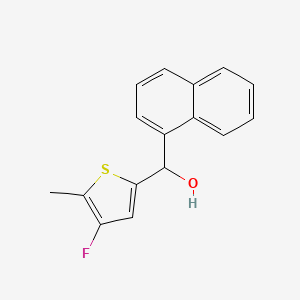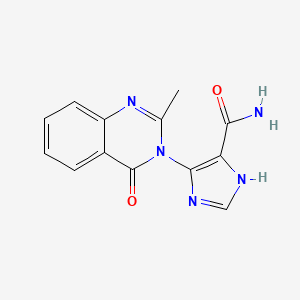
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 2-Methyl-4-oxoquinazoline: This intermediate is synthesized by refluxing methyl anthranilate with acetic anhydride in the presence of pyridine, followed by treatment with hydrazine hydrate.
Formation of 2-Methyl-4-oxoquinazolin-3-ylamine: The intermediate is then treated with ethyl chloroacetate in the presence of potassium carbonate (K2CO3) using dimethylformamide (DMF) as the solvent.
Formation of this compound: The final compound is obtained by reacting the intermediate with various aliphatic and aromatic amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced purification techniques such as recrystallization, chromatography, and spectroscopic analysis to confirm the structure and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of quinazoline derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its anticancer or antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-oxoquinazolin-3-ylamine: A precursor in the synthesis of the target compound, known for its biological activities.
2-Methyl-4-oxo-3H-quinazoline-3-acetate: Another quinazolinone derivative with potential therapeutic applications.
Uniqueness
4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-1H-imidazole-5-carboxamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its imidazole and quinazolinone moieties contribute to its versatility and effectiveness in various scientific research fields.
Propiedades
Número CAS |
91621-10-2 |
|---|---|
Fórmula molecular |
C13H11N5O2 |
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
4-(2-methyl-4-oxoquinazolin-3-yl)-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C13H11N5O2/c1-7-17-9-5-3-2-4-8(9)13(20)18(7)12-10(11(14)19)15-6-16-12/h2-6H,1H3,(H2,14,19)(H,15,16) |
Clave InChI |
KRFVLAQHIFTSAJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(NC=N3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


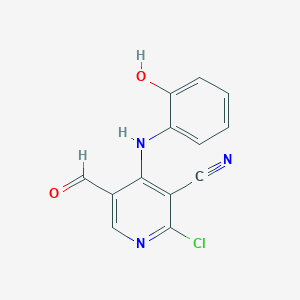
![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)

![N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847071.png)


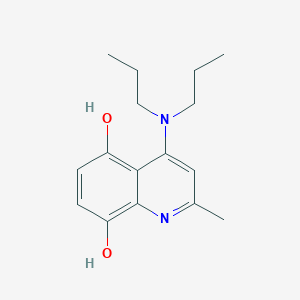


![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)

